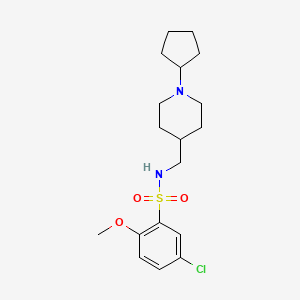

5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClN2O3S/c1-24-17-7-6-15(19)12-18(17)25(22,23)20-13-14-8-10-21(11-9-14)16-4-2-3-5-16/h6-7,12,14,16,20H,2-5,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPPZWRILHXIRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps:

Formation of the Piperidine Derivative: The synthesis begins with the preparation of 1-cyclopentylpiperidine, which can be achieved through the hydrogenation of N-cyclopentylpyridine.

Sulfonamide Formation: The piperidine derivative is then reacted with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.

Final Coupling: The final step involves the coupling of the sulfonamide intermediate with a suitable methylating agent to introduce the N-methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

Oxidation: Products include 5-chloro-2-methoxybenzenesulfonic acid.

Reduction: Products include 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzeneamine.

Substitution: Products vary depending on the nucleophile used, such as 5-methoxy-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide.

Scientific Research Applications

Antimicrobial Properties

Sulfonamides, including this compound, have demonstrated significant antimicrobial activity. Studies indicate that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, a study reported minimal inhibitory concentrations (MIC) for related compounds ranging from 15.62 to 31.25 μmol/L against MRSA strains, showcasing their potential as antibacterial agents.

Antiproliferative Effects

In vitro studies have revealed that this compound exhibits antiproliferative activity against multiple cancer cell lines. The effectiveness of sulfonamide derivatives is often measured using the GI50 metric, which indicates the concentration required to inhibit cell growth by 50%. Related compounds have shown GI50 values as low as 38 nM against certain cancer cells, indicating substantial potency .

Study on Antimicrobial Efficacy

A comprehensive study evaluated various sulfonamide derivatives, including this compound, against a range of bacterial strains. The results indicated that this compound was particularly effective against MRSA strains, with MIC values significantly lower than those of many other tested compounds. This highlights its potential utility in treating resistant bacterial infections.

Evaluation of Antiproliferative Activity

Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, with some derivatives exhibiting lower GI50 values than others. This suggests that structural modifications can lead to enhanced antiproliferative effects .

Data Summary Table

| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)... | 15.62 - 31.25 μmol/L | Effective against MRSA |

| Antiproliferative | Related compounds | 31 nM - 54 nM | Potent against various cancer cells |

| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt normal biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

5-chloro-2-methoxybenzenesulfonamide: Lacks the piperidine and cyclopentyl groups, resulting in different reactivity and biological activity.

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide: Similar structure but without the chloro group, affecting its chemical properties and applications.

5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide: Lacks the methoxy group, which can influence its solubility and reactivity.

Uniqueness

The uniqueness of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties

This detailed overview provides a comprehensive understanding of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative with potential pharmacological applications, particularly in oncology and inflammation. This compound's structure suggests various biological activities, including anticancer effects and inhibition of specific molecular targets.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse pharmacological properties. The presence of a chloro substituent and a piperidine moiety may enhance its interaction with biological targets.

Molecular Formula: C15H20ClN3O3S

Molecular Weight: 357.86 g/mol

Sulfonamides generally exert their effects through the inhibition of key cellular processes. The biological activity of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is primarily attributed to its ability to interfere with microtubule dynamics, leading to cell cycle arrest, particularly at the G2/M phase. This mechanism is similar to other known sulfonamide derivatives that target tubulin polymerization.

Anticancer Activity

Research indicates that sulfonamide derivatives, including this compound, can inhibit the growth of various cancer cell lines. A study evaluating several sulfonamides demonstrated their efficacy against colon cancer (Caco-2 and HCT-116) and breast cancer (MCF-7 and MDA-MB-231) cell lines.

| Cell Line | GI50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Caco-2 | 10.5 | 25.0 | 2.38 |

| HCT-116 | 9.8 | 20.0 | 2.04 |

| MCF-7 | 15.0 | 30.0 | 2.00 |

| MDA-MB-231 | 12.5 | 28.0 | 2.24 |

The selectivity index indicates the compound's potential for preferentially targeting cancer cells over normal cells, which is crucial for minimizing side effects during treatment.

Mechanistic Studies

In vitro studies have shown that this compound can inhibit tubulin polymerization, leading to disrupted microtubule formation and subsequent cell cycle arrest. Flow cytometric assays confirmed that treatment with the compound resulted in significant G2/M phase arrest in treated cancer cells.

Pharmacological Profile

Beyond its anticancer properties, sulfonamides are recognized for their broad spectrum of pharmacological activities, including:

- Antibacterial: Inhibition of bacterial folate synthesis.

- Anti-inflammatory: Modulation of inflammatory pathways.

- Antiviral: Potential activity against certain viruses through interference with viral replication mechanisms.

Case Studies

- Colon Cancer Model: In a preclinical study involving xenograft models of colon cancer, administration of the compound led to a significant reduction in tumor volume compared to control groups.

- Breast Cancer Efficacy: Another study highlighted the compound's effectiveness in reducing metastasis in breast cancer models, suggesting a dual role in both tumor growth inhibition and prevention of spread.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonamide coupling, cyclopentylpiperidine derivatization, and chloro-methoxybenzene functionalization. Key steps:

- Sulfonamide Formation : React 5-chloro-2-methoxybenzenesulfonyl chloride with (1-cyclopentylpiperidin-4-yl)methanamine under basic conditions (e.g., NaHCO₃) in anhydrous DCM .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Yield optimization (up to 75%) requires strict temperature control (0–5°C during coupling) and inert atmospheres to prevent hydrolysis .

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer: Structural confirmation relies on:

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., C–S–N linkage in sulfonamide group). Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL .

- Spectroscopic Analysis :

- NMR : Compare ¹H/¹³C NMR shifts (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 3.5–3.8 ppm for methoxy group) with computational predictions (DFT/B3LYP) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer: Discrepancies often arise from assay conditions or cell-line specificity. Mitigation strategies:

- Comparative Assays : Test the compound in parallel against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria using standardized MIC protocols (CLSI guidelines) .

- Selectivity Index (SI) Calculation : SI = IC₅₀ (normal cells)/IC₅₀ (cancer cells). Values <10 suggest non-specific cytotoxicity, requiring structural tweaks (e.g., replacing cyclopentyl with bulkier groups to reduce off-target interactions) .

- Computational Docking : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (FabI) vs. human kinases to rationalize selectivity .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies targeting sulfonamide-based enzyme inhibitors?

Methodological Answer: Focus on modular substitutions to probe pharmacophore contributions:

- Piperidine Modifications : Compare 1-cyclopentyl vs. 1-benzyl groups to assess hydrophobic pocket binding (synthesize analogs via reductive amination) .

- Sulfonamide Linker Optimization : Replace –SO₂NH– with –SO₂CH₂– to evaluate hydrogen-bonding necessity. Monitor enzyme inhibition (IC₅₀) using fluorescence-based assays (e.g., FabI with NADH cofactor) .

- Methoxy Position Impact : Synthesize 3-methoxy or 4-chloro variants and test solubility (HPLC logP) and target affinity (SPR spectroscopy) .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed for this compound?

Methodological Answer: Improve bioavailability via:

- Prodrug Design : Introduce esterase-labile groups (e.g., acetylated methoxy) to enhance intestinal absorption. Validate hydrolysis rates in simulated gastric fluid (pH 1.2–6.8) .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm via solvent evaporation) to prolong half-life. Monitor plasma concentration in rodent models (LC-MS/MS) .

- CYP450 Inhibition Assays : Test metabolic stability in human liver microsomes (HLMs) with NADPH cofactor. Identify major metabolites (e.g., hydroxylated piperidine) via UPLC-QTOF .

Data Analysis & Contradiction Management

Q. What statistical approaches are critical for validating contradictory results in dose-response studies?

Methodological Answer:

- Dose-Response Modeling : Fit data to Hill equations (GraphPad Prism) to calculate EC₅₀ and Hill slopes. Reject outliers via Grubbs’ test (α = 0.05) .

- Meta-Analysis : Pool data from independent studies (≥3 replicates) using random-effects models (RevMan software) to assess heterogeneity (I² statistic) .

- Machine Learning : Train random forest models on molecular descriptors (e.g., Topological Polar Surface Area, LogD) to predict activity cliffs .

Safety & Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing (dust control) .

- Spill Management : Neutralize spills with activated charcoal (10% w/v), then dispose as hazardous waste (EPA Category D) .

- Acute Toxicity Data : Refer to LD₅₀ values from rodent studies (oral >500 mg/kg; prioritize inhalation risk mitigation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.